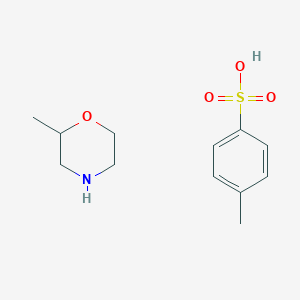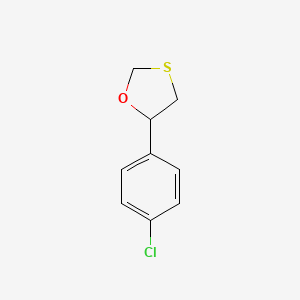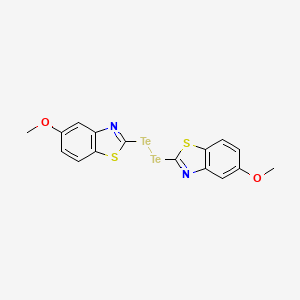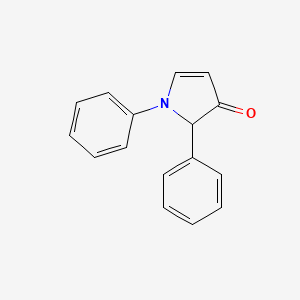
3-Phenylcyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylcyclopenta-2,4-dien-1-one is an organic compound that belongs to the class of cyclopentadienones It is characterized by a phenyl group attached to a cyclopentadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenylcyclopenta-2,4-dien-1-one can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadienone ring. For instance, the reaction between phenylacetylene and cyclopentadiene under specific conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclopentanones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones
Reduction: Cyclopentanones
Substitution: Various substituted phenylcyclopentadienones
Aplicaciones Científicas De Investigación
3-Phenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dendrimers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a ligand in organometallic chemistry.
Mecanismo De Acción
The mechanism of action of 3-Phenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylcyclopentadienone: Another cyclopentadienone derivative with four phenyl groups.
Cyclopentadienone: The parent compound with no substituents.
Uniqueness
3-Phenylcyclopenta-2,4-dien-1-one is unique due to the presence of a single phenyl group, which imparts distinct chemical properties and reactivity compared to other cyclopentadienone derivatives. Its specific structure allows for selective reactions and applications in various fields.
Propiedades
Número CAS |
115373-99-4 |
|---|---|
Fórmula molecular |
C11H8O |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-phenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C11H8O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
WBBIKDRSWFPTBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


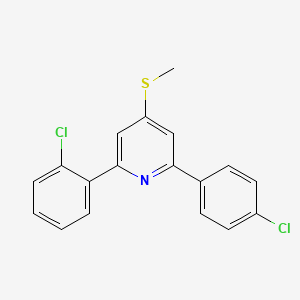
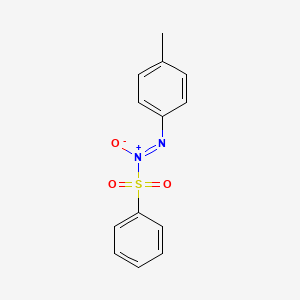
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

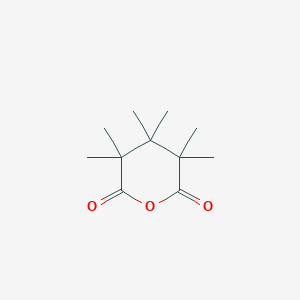
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

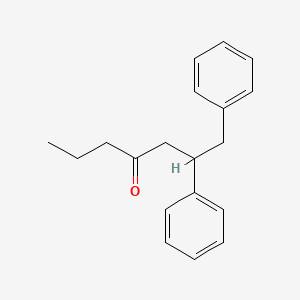
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
